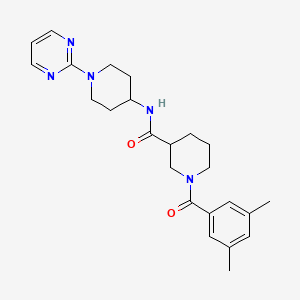
(2-Hydroxy-5-methylphenyl)-(1-methylpyrazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxy-5-methylphenyl)-(1-methylpyrazol-4-yl)methanone, also known as HMP, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyrazolones and has been found to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of (2-Hydroxy-5-methylphenyl)-(1-methylpyrazol-4-yl)methanone is not fully understood, but it is believed to involve the formation of a complex with metal ions such as copper and iron. This complex formation results in a change in the fluorescence properties of (2-Hydroxy-5-methylphenyl)-(1-methylpyrazol-4-yl)methanone, which can be used to detect and quantify the metal ions. (2-Hydroxy-5-methylphenyl)-(1-methylpyrazol-4-yl)methanone has also been found to exhibit antioxidant properties, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
(2-Hydroxy-5-methylphenyl)-(1-methylpyrazol-4-yl)methanone has been found to exhibit a range of biochemical and physiological effects. In addition to its fluorescent properties and antioxidant activity, (2-Hydroxy-5-methylphenyl)-(1-methylpyrazol-4-yl)methanone has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may contribute to the potential therapeutic applications of (2-Hydroxy-5-methylphenyl)-(1-methylpyrazol-4-yl)methanone in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (2-Hydroxy-5-methylphenyl)-(1-methylpyrazol-4-yl)methanone is its high selectivity and sensitivity towards metal ions such as copper and iron. This makes it a valuable tool for the detection and quantification of these ions in biological samples. (2-Hydroxy-5-methylphenyl)-(1-methylpyrazol-4-yl)methanone is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of (2-Hydroxy-5-methylphenyl)-(1-methylpyrazol-4-yl)methanone is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of (2-Hydroxy-5-methylphenyl)-(1-methylpyrazol-4-yl)methanone. One area of interest is the development of new drugs based on the structure of (2-Hydroxy-5-methylphenyl)-(1-methylpyrazol-4-yl)methanone for the treatment of various diseases such as cancer and Alzheimer's disease. Another area of interest is the development of new fluorescent probes based on the structure of (2-Hydroxy-5-methylphenyl)-(1-methylpyrazol-4-yl)methanone for the detection of other metal ions and biomolecules. Finally, further studies are needed to fully understand the mechanism of action of (2-Hydroxy-5-methylphenyl)-(1-methylpyrazol-4-yl)methanone and its potential therapeutic applications.
Méthodes De Synthèse
(2-Hydroxy-5-methylphenyl)-(1-methylpyrazol-4-yl)methanone can be synthesized through a multi-step process that involves the reaction of 2-hydroxy-5-methylbenzaldehyde with 1-methyl-1H-pyrazol-4-amine in the presence of a catalyst such as p-toluenesulfonic acid. The resulting intermediate is then treated with acetic anhydride and sodium acetate to yield the final product, (2-Hydroxy-5-methylphenyl)-(1-methylpyrazol-4-yl)methanone.
Applications De Recherche Scientifique
(2-Hydroxy-5-methylphenyl)-(1-methylpyrazol-4-yl)methanone has been studied for its potential applications in various fields of scientific research. One of the major areas of interest has been its use as a fluorescent probe for the detection of metal ions such as copper and iron. (2-Hydroxy-5-methylphenyl)-(1-methylpyrazol-4-yl)methanone has been found to exhibit high selectivity and sensitivity towards these metal ions, making it a valuable tool for the detection and quantification of these ions in biological samples. (2-Hydroxy-5-methylphenyl)-(1-methylpyrazol-4-yl)methanone has also been studied for its potential applications in the development of new drugs for the treatment of various diseases such as cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
(2-hydroxy-5-methylphenyl)-(1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-4-11(15)10(5-8)12(16)9-6-13-14(2)7-9/h3-7,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOUZWYBHOTIRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-5-methoxy-N-[2-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B7527658.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B7527662.png)
![N-[3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide](/img/structure/B7527679.png)
![2-methyl-N-[3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide](/img/structure/B7527681.png)
![3-[(2,5-Difluorophenyl)methyl]-5-(furan-2-yl)-1,3,4-oxadiazol-2-one](/img/structure/B7527689.png)
![1-ethyl-2,5-dimethyl-N-[2-(thiophene-2-carbonylamino)ethyl]pyrrole-3-carboxamide](/img/structure/B7527715.png)

![5-(2-methylpropyl)-2-(1-methylpyrazol-4-yl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7527723.png)
![N-[1-(3-methoxybenzoyl)piperidin-3-yl]acetamide](/img/structure/B7527734.png)
![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-2-(2-fluorophenyl)ethanone](/img/structure/B7527745.png)

![2-[[1-(2-amino-2-oxoethyl)pyrazol-3-yl]amino]-N-(2-methylcyclohexyl)acetamide](/img/structure/B7527759.png)
![6-[1-[(6-tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7527760.png)